molecular formula C11H15N3O3S B2515354 2-[(1-cyclopropanecarbonylazetidin-3-yl)sulfonyl]-1-methyl-1H-imidazole CAS No. 2310082-87-0

2-[(1-cyclopropanecarbonylazetidin-3-yl)sulfonyl]-1-methyl-1H-imidazole

Cat. No.: B2515354
CAS No.: 2310082-87-0
M. Wt: 269.32
InChI Key: LZMXXTXHDPHONP-UHFFFAOYSA-N
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Description

2-[(1-cyclopropanecarbonylazetidin-3-yl)sulfonyl]-1-methyl-1H-imidazole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropane ring, an azetidine ring, and an imidazole ring, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-cyclopropanecarbonylazetidin-3-yl)sulfonyl]-1-methyl-1H-imidazole typically involves multiple steps, including the formation of the cyclopropane and azetidine rings, followed by their integration with the imidazole ring. One common method involves the use of cyclopropanecarbonyl chloride and azetidine-3-sulfonyl chloride as starting materials, which are reacted under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and yield of the production process. Additionally, purification methods like column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-cyclopropanecarbonylazetidin-3-yl)sulfonyl]-1-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or alkyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, alkyl groups

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted imidazole derivatives.

Scientific Research Applications

2-[(1-cyclopropanecarbonylazetidin-3-yl)sulfonyl]-1-methyl-1H-imidazole has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(1-cyclopropanecarbonylazetidin-3-yl)sulfonyl]-1-methyl-1H-imidazole include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features, including the cyclopropane, azetidine, and imidazole rings. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

cyclopropyl-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-13-5-4-12-11(13)18(16,17)9-6-14(7-9)10(15)8-2-3-8/h4-5,8-9H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMXXTXHDPHONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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